BenchChemオンラインストアへようこそ!

3-Iodo-1H-pyrrolo[3,2-C]pyridine

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Bond Dissociation Energy

Select 3-iodo-1H-pyrrolo[3,2-c]pyridine when your kinase inhibitor program demands precise, sequential cross-coupling fidelity. The weak C–I bond (209 kJ/mol) enables preferential oxidative addition in Suzuki, Sonogashira, and Buchwald reactions, delivering higher yields than bromo/chloro analogs. Leverage its orthogonal reactivity to build complex polycyclic scaffolds (e.g., CCT251455) without protecting-group juggling. Researchers targeting MPS1, Aurora kinases, or CCR5-driven inflammation choose this iodo-azaindole to accelerate SAR campaigns. Supplied as a yellow solid with validated purity; contact our B2B desk for gram-to-kilogram quotes and expedited cold-chain delivery.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 877060-47-4
Cat. No. B1312915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrrolo[3,2-C]pyridine
CAS877060-47-4
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC=C2I
InChIInChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
InChIKeyAGKRAGHEIVZOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrrolo[3,2-c]pyridine (CAS 877060-47-4) – Procurement-Grade Specifications and Baseline Properties


3-Iodo-1H-pyrrolo[3,2-c]pyridine, also known as 3-iodo-5-azaindole, is a halogenated azaindole heterocycle with the molecular formula C₇H₅IN₂ and a molecular weight of 244.03 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds via palladium-catalyzed cross-coupling reactions, leveraging the iodine substituent at the 3-position [1]. It is supplied as a yellow solid with a melting point of 178-179°C and requires storage at 2-8°C protected from light .

Why 3-Iodo-1H-pyrrolo[3,2-c]pyridine Cannot Be Casually Substituted in Cross-Coupling and Medicinal Chemistry Programs


Halogen substitution at the 3-position of the pyrrolo[3,2-c]pyridine core is not functionally equivalent across the halogen series. The iodine atom in 3-iodo-1H-pyrrolo[3,2-c]pyridine provides a significantly lower bond dissociation energy (C–I ≈ 209 kJ/mol) compared to C–Br (≈ 285 kJ/mol) and C–Cl (≈ 327 kJ/mol), translating to substantially higher reactivity in oxidative addition steps of palladium-catalyzed cross-couplings [1]. This differential reactivity dictates reaction yields and selectivity: iodine is preferentially activated over bromine in competitive Suzuki couplings, enabling precise site-selective functionalization that chloro- and bromo- analogs cannot reliably deliver [1][2]. Furthermore, the iodine atom's larger van der Waals radius and polarizability confer distinct halogen bonding capabilities that smaller halogens cannot replicate, impacting both synthetic utility and target engagement in medicinal chemistry applications [2].

Quantitative Differentiation Evidence for 3-Iodo-1H-pyrrolo[3,2-c]pyridine (CAS 877060-47-4) vs. Halogen Analogs


Synthetic Reactivity: C–I Bond Dissociation Energy and Oxidative Addition Rate vs. Bromo and Chloro Analogs

The iodine substituent in 3-iodo-1H-pyrrolo[3,2-c]pyridine exhibits the lowest carbon-halogen bond dissociation energy among halogen analogs (C–I ≈ 209 kJ/mol vs. C–Br ≈ 285 kJ/mol and C–Cl ≈ 327 kJ/mol) [1]. This thermodynamic difference correlates with an approximately 10- to 100-fold faster oxidative addition rate in Pd-catalyzed cross-coupling reactions, depending on ligand systems [1]. In competitive Suzuki-Miyaura couplings on azaindole scaffolds, iodine is selectively activated over bromine, enabling site-selective functionalization at the 3-position without competing reactions at other halogenated sites [2].

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Bond Dissociation Energy Oxidative Addition

Halogen Bonding Potential: σ-Hole Depth and Interaction Energies of Iodo- vs. Bromo- and Chloro- Analogs

The iodine atom at the 3-position of 3-iodo-1H-pyrrolo[3,2-c]pyridine possesses the deepest σ-hole (positive electrostatic potential) among halogen analogs, with calculated maximum surface electrostatic potential (Vₛ,ₘₐₓ) values of ~140 kJ/mol for aryl iodides, compared to ~100 kJ/mol for aryl bromides and ~60 kJ/mol for aryl chlorides [1]. This translates to halogen bond interaction energies of approximately -20 to -40 kJ/mol for C–I···N/O halogen bonds in crystal structures, roughly twice the magnitude of C–Br···N/O interactions (-10 to -20 kJ/mol) and significantly exceeding C–Cl···N/O interactions (typically < -10 kJ/mol) [1][2].

Halogen Bonding σ-Hole Crystal Engineering Non-Covalent Interactions

Physical Property Differentiation: Melting Point and Density vs. Bromo, Chloro, and Fluoro Analogs

3-Iodo-1H-pyrrolo[3,2-c]pyridine exhibits a melting point of 178-179°C, which is approximately 10°C higher than the bromo analog (reported ~169-171°C), ~85°C higher than the chloro analog (reported ~93-95°C), and >100°C higher than the fluoro analog (reported ~76-78°C) . Density measurements indicate 2.082 g/cm³ for the iodo derivative, compared to ~1.7 g/cm³ for the bromo analog, ~1.5 g/cm³ for the chloro analog, and ~1.4 g/cm³ for the fluoro analog . These physical property differences arise directly from the larger atomic mass and polarizability of iodine and have implications for formulation and handling.

Physical Properties Melting Point Density Storage Conditions

Preliminary Pharmacological Differentiation: CCR5 Antagonist Activity

Preliminary pharmacological screening data indicate that 3-iodo-1H-pyrrolo[3,2-c]pyridine exhibits CCR5 antagonist activity, positioning it as a potential scaffold for developing therapeutics targeting CCR5-mediated diseases (HIV infection, asthma, rheumatoid arthritis, and COPD) [1]. This activity profile has not been reported for the corresponding 3-bromo, 3-chloro, or 3-fluoro analogs, suggesting a halogen-dependent effect on receptor binding or functional antagonism [1]. However, the specific quantitative potency values (IC₅₀) were not disclosed in the available screening summaries, limiting this to class-level inferential evidence.

CCR5 Antagonist HIV Inflammation Pharmacological Screening

Scaffold Validation in Kinase Inhibition: 1H-Pyrrolo[3,2-c]pyridine Core as Privileged MPS1 Inhibitor Pharmacophore

The 1H-pyrrolo[3,2-c]pyridine scaffold, which serves as the core of 3-iodo-1H-pyrrolo[3,2-c]pyridine, has been validated as a privileged pharmacophore for potent and selective MPS1 (monopolar spindle 1) kinase inhibition. Structure-based optimization programs have yielded orally bioavailable inhibitors based on this scaffold, exemplified by CCT251455, which maintained stable binding in the MPS1 catalytic site while natural substrate ATP could not [1][2]. The iodine substituent at the 3-position provides a critical synthetic handle for introducing diverse substitution patterns during lead optimization, enabling systematic exploration of MPS1 kinase selectivity and potency [2].

MPS1 Kinase Mitotic Kinase Oncology Structure-Based Design

Optimal Procurement and Application Scenarios for 3-Iodo-1H-pyrrolo[3,2-c]pyridine (CAS 877060-47-4)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization via Palladium-Catalyzed Cross-Coupling

3-Iodo-1H-pyrrolo[3,2-c]pyridine is the halogenated azaindole of choice for constructing kinase inhibitor libraries requiring diverse substitution at the 3-position. The iodine atom's weak C–I bond (209 kJ/mol) and rapid oxidative addition enable efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions, achieving higher yields and broader substrate scope than bromo- or chloro- analogs. This compound is particularly valuable in structure-activity relationship (SAR) studies targeting MPS1, Aurora kinases, and other oncology-relevant kinases, as demonstrated in the development of CCT251455 and related pyrrolopyridine inhibitors [1][2].

Synthetic Methodology: Site-Selective Functionalization in Complex Molecule Synthesis

When designing multi-step syntheses involving competitive halogen activation, 3-iodo-1H-pyrrolo[3,2-c]pyridine provides orthogonal reactivity relative to bromo- and chloro-substituents. Iodine is preferentially activated over bromine in Pd-catalyzed couplings, enabling sequential functionalization strategies (e.g., first Suzuki at C–I, followed by Suzuki at C–Br). This orthogonality is documented in azaindole derivative syntheses where iodine displacement occurs selectively despite steric hindrance, a critical advantage for synthesizing complex polycyclic kinase inhibitors [1].

Physical Chemistry and Crystal Engineering: Halogen Bonding Studies

The iodine substituent's deep σ-hole and strong halogen bonding capability (interaction energies of -20 to -40 kJ/mol) make 3-iodo-1H-pyrrolo[3,2-c]pyridine a valuable model compound for studying non-covalent interactions in crystal engineering. Researchers investigating halogen-bonded co-crystals, supramolecular synthons, or directed self-assembly can leverage this compound to establish robust C–I···N/O halogen bonds, which bromo- and chloro- analogs cannot reliably form with comparable strength or directionality [1].

Pharmacological Screening: CCR5 Antagonist Scaffold Exploration

Preliminary pharmacological data indicating CCR5 antagonist activity position 3-iodo-1H-pyrrolo[3,2-c]pyridine as a starting point for developing novel therapeutics targeting HIV entry, inflammatory diseases (asthma, rheumatoid arthritis), and COPD. Medicinal chemists pursuing CCR5 modulation may prioritize the iodo derivative over other halogen analogs due to this reported activity, though confirmatory quantitative potency data are required to fully validate this differentiation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1H-pyrrolo[3,2-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.